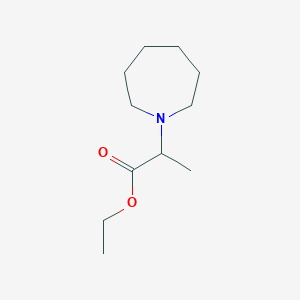

Ethyl 2-(azepan-1-yl)propanoate

Description

Overview of Azepane-Containing Compounds in Advanced Organic Chemistry

The azepane ring, a saturated seven-membered heterocycle containing a nitrogen atom, is a significant structural motif in medicinal and chemical science. researchgate.netmdpi.com This moiety is found in a variety of bioactive natural products and is a core component in numerous pharmaceutical drugs. mdpi.comtandfonline.com The azepane structure is considered one of the most frequently utilized ring systems in the development of small-molecule drugs. researchgate.net

The synthesis of azepane derivatives presents a continuous challenge for organic chemists, driving the development of novel synthetic methodologies. researchgate.netnih.gov Common strategies for constructing the azepane ring include ring-closing reactions, ring-expansion of smaller cyclic compounds, and complex multi-step sequences. researchgate.net The academic interest in these compounds stems from their wide range of reported biological activities, including anticancer, antidiabetic, and antiviral properties, which makes the development of new synthetic routes to novel azepane derivatives a key area of research. researchgate.netmdpi.com

Significance of Ester Functionality in Organic Synthesis and Transformations

The ester functional group is one of the most versatile and fundamental moieties in organic chemistry. Esters serve as crucial intermediates in a vast array of synthetic pathways, enabling the construction of more complex molecules. nih.gov Their relative stability and moderate reactivity make them suitable for use as protecting groups for carboxylic acids or as solvents.

Furthermore, esters can be readily transformed into a wide range of other functional groups. Key reactions include:

Hydrolysis: Conversion back to a carboxylic acid and an alcohol.

Reduction: Formation of primary alcohols or aldehydes.

Aminolysis: Reaction with amines to form amides.

Grignard Reactions: Creation of tertiary alcohols.

Claisen Condensation: A carbon-carbon bond-forming reaction to produce β-keto esters.

This reactivity profile makes esters, such as the ethyl ester in Ethyl 2-(azepan-1-yl)propanoate, a cornerstone of synthetic strategy and molecular design.

Historical Context of Propanoate Derivatives in Chemical Research

Propanoic acid and its derivatives, known as propanoates, have long been central to chemical research and industry. Propionic acid itself is a naturally occurring carboxylic acid. d-nb.info Its esters, the propanoates, are known for their characteristic fruity odors and have been used as artificial flavorings. d-nb.info

In a more complex synthetic context, propanoate derivatives are important building blocks. They are frequently used in the synthesis of polymers, such as cellulose-acetate-propionate, and serve as precursors for pharmaceuticals and pesticides. d-nb.info Research into substituted propanoates, particularly α-substituted variants like α-amino acid esters, has been driven by their potential application in creating chiral molecules and bioactive compounds. The development of methods to synthesize these derivatives with high stereochemical control is a significant area of ongoing research. nih.gov

Rationale for Dedicated Research on this compound

Dedicated research into a specific molecule like this compound is rationalized by its position at the intersection of several key areas of chemical science. The molecule is a type of α-amino acid ester, a class of compounds extensively studied as precursors to non-canonical amino acids for use in developing novel therapeutics. acs.org The synthesis of such esters is a focal point of research, with goals including improving efficiency, cost-effectiveness, and enantioselectivity. acs.orgmdpi.com

The rationale for its study can be summarized as follows:

Structural Novelty: It combines the pharmacologically relevant azepane ring with an α-amino ester framework. researchgate.netmdpi.com This combination suggests potential for novel biological activity.

Synthetic Utility: As a functionalized building block, it can serve as a versatile intermediate for the synthesis of more complex molecules, such as peptides or heterocyclic systems. nih.gov

Prodrug Potential: Amino acid esters are widely investigated as prodrugs to improve the solubility and bioavailability of parent drug molecules. nih.govdovepress.comnih.gov The structure of this compound makes it a candidate for such research, where the ester group could be hydrolyzed in vivo to release a potentially active carboxylic acid.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound encompasses several objectives. A primary goal is the development and optimization of efficient synthetic routes. This includes exploring various catalytic systems, reaction conditions, and starting materials to achieve high yields and purity. nih.govnih.gov

A second objective is the thorough characterization of the molecule's physicochemical properties. This foundational data is essential for any subsequent application. The principal scope of research involves investigating its utility as a synthetic intermediate. Studies would focus on the reactivity of the azepane nitrogen and the transformations of the ethyl ester group to build more elaborate molecular architectures. Furthermore, the compound could be included in libraries for pharmacological screening to identify any potential biological activities, a common practice for novel structures combining known bioactive fragments. dovepress.com

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 199.29 g/mol |

| Exact Mass | 199.157228913 g/mol |

| Topological Polar Surface Area | 29.5 Ų |

| Heavy Atom Count | 14 |

| Rotatable Bond Count | 4 |

| Complexity | 174 |

| Covalently-Bonded Unit Count | 1 |

Data sourced from computational models.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(azepan-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-14-11(13)10(2)12-8-6-4-5-7-9-12/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTOPIJVHLMAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331189 | |

| Record name | ethyl 2-(azepan-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7702-30-9 | |

| Record name | ethyl 2-(azepan-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Azepan 1 Yl Propanoate

Retrosynthetic Analysis of Ethyl 2-(azepan-1-yl)propanoate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnection is at the C-N bond, which links the azepane ring to the propanoate moiety. This bond can be formed through nucleophilic substitution, where azepane acts as the nucleophile and a propanoate derivative with a suitable leaving group serves as the electrophile.

Another key disconnection is at the ester group. This suggests that the target molecule can be synthesized from 2-(azepan-1-yl)propanoic acid and ethanol (B145695) through an esterification reaction. masterorganicchemistry.com The 2-(azepan-1-yl)propanoic acid itself can be derived from azepane and a 2-halopropanoic acid or its ester.

Classical Synthetic Routes to Azepane-Based Propanoates

Traditional methods for synthesizing α-amino acid esters like this compound often involve well-established reactions such as N-alkylation and esterification.

Alkylation Strategies for Azepane Nitrogen

A common and straightforward approach to forming the C-N bond in this compound is the direct alkylation of azepane. This involves the reaction of azepane with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate (B1255678) or ethyl 2-chloropropanoate. In this reaction, the nitrogen atom of the azepane ring acts as a nucleophile, displacing the halide from the propanoate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

The choice of solvent and base can influence the reaction's efficiency. Common solvents include polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), while bases such as potassium carbonate or triethylamine (B128534) are frequently used.

Esterification and Transesterification Approaches

An alternative classical route involves the initial synthesis of 2-(azepan-1-yl)propanoic acid, followed by its esterification to yield the desired ethyl ester. The 2-(azepan-1-yl)propanoic acid can be prepared by reacting azepane with 2-bromopropanoic acid.

The subsequent esterification of 2-(azepan-1-yl)propanoic acid with ethanol is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. This is known as the Fischer esterification, a reversible reaction that is driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Transesterification is another possibility, where a different ester of 2-(azepan-1-yl)propanoic acid (e.g., the methyl ester) is converted to the ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst.

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has seen the development of more efficient and selective catalytic methods. These approaches can offer milder reaction conditions, higher yields, and better atom economy compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for forming C-N bonds. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to synthesize functionalized azepanes. acs.org While direct application to this compound might be less common, related transformations suggest its feasibility. For example, palladium catalysts can facilitate the coupling of amines with α-halo esters. acs.org

Copper-catalyzed reactions have also been developed for the synthesis of α-amino esters. organic-chemistry.org These methods can involve the coupling of silyl (B83357) ketene (B1206846) acetals with N-chloroamines, offering a pathway to α-amino esters under mild conditions. organic-chemistry.org Furthermore, copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with secondary amines have been used to prepare azepine derivatives. mdpi.com

Organocatalytic Methods

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for the synthesis of chiral α-amino esters. While specific examples for this compound are not extensively documented, general organocatalytic methods for α-amination of carbonyl compounds are well-established. For instance, proline and its derivatives are often used as catalysts in Mannich-type reactions, which could be adapted for the synthesis of related structures. mun.ca These methods are particularly valuable for the asymmetric synthesis of chiral α-amino esters.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing environmentally benign and sustainable synthetic processes. google.com This involves the use of safer solvents, minimizing waste, and maximizing reaction efficiency.

Performing reactions in the absence of organic solvents or in water as a green solvent significantly reduces the environmental impact of a chemical process. googleapis.comconicet.gov.ar Solvent-free, or neat, reactions can be facilitated by microwave irradiation or mechanochemical methods, such as ball milling. rsc.orgresearchgate.netresearchgate.net These techniques can lead to shorter reaction times, higher yields, and simplified work-up procedures. For instance, the synthesis of β-enaminones, which are related to the target structure, has been efficiently carried out under solvent-free conditions using a solid-supported catalyst. rsc.org The mechanochemical synthesis of N-protected amino esters in a ball mill under solvent-free conditions has also been reported. organic-chemistry.org

Water is an attractive solvent due to its non-toxicity, availability, and safety. nih.gov While the solubility of organic reactants can be a challenge, the use of phase-transfer catalysts or the development of water-soluble catalysts can overcome this limitation. The synthesis of N-heterocycles through cascade reactions in water has been demonstrated to be highly efficient. chinesechemsoc.org Furthermore, water can be used as a medium for the deprotection and cyclization steps in the synthesis of proline-based cyclic dipeptides, which share structural similarities with the target molecule. nih.gov

Atom economy is a measure of how efficiently the atoms of the reactants are incorporated into the final product. rsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. scielo.org.mxrsc.org In the context of this compound synthesis, catalytic methods, particularly those involving C-H activation and asymmetric catalysis, are inherently more atom-economical than stoichiometric approaches that use chiral auxiliaries or protecting groups. scielo.org.mxdicp.ac.cn

Reaction efficiency is also a key aspect of green chemistry and is influenced by factors such as yield, reaction time, and the energy required for the process. Optimizing reaction conditions to maximize yield and minimize reaction time is crucial. The use of microwave irradiation, for example, can significantly reduce reaction times compared to conventional heating. rsc.org

Process Optimization and Scale-Up Considerations in this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful process optimization and scale-up. This involves addressing challenges related to reaction kinetics, heat transfer, mass transfer, and purification.

For reactions involving heterogeneous catalysts or biphasic systems, such as phase-transfer catalysis, efficient mixing becomes critical at a larger scale to ensure consistent reaction rates and yields. The choice of reactor type, whether a batch reactor or a continuous flow reactor, can have a significant impact on process efficiency and safety. researchgate.net

Continuous flow chemistry offers several advantages for process optimization, including better control over reaction parameters (temperature, pressure, residence time), enhanced safety, and the potential for higher throughput. researchgate.net This technology is particularly well-suited for highly exothermic or hazardous reactions.

Purification of the final product is another major consideration in scale-up. The development of purification methods that avoid chromatography, such as crystallization or distillation, is highly desirable for large-scale production to reduce solvent consumption and cost. In some cases, the synthesis can be designed to produce a product that precipitates from the reaction mixture, simplifying its isolation.

The stability of reactants, intermediates, and catalysts under the process conditions must also be thoroughly evaluated. For biocatalytic processes, this includes the stability of the enzyme and the need for cofactor regeneration systems. mdpi.com The development of robust and recyclable catalysts is a key factor in the economic viability of a large-scale process.

Advanced Structural and Spectroscopic Investigations of Ethyl 2 Azepan 1 Yl Propanoate

Conformational Analysis of the Azepane Ring System in Ethyl 2-(azepan-1-yl)propanoate

The seven-membered azepane ring is known for its conformational flexibility, with several low-energy conformations such as chair, boat, and twist-boat forms being accessible. nih.gov The specific conformation adopted by the azepane ring in this compound is influenced by the substitution at the nitrogen atom and the adjacent carbon. Theoretical studies on similar azepane derivatives suggest that the twist-chair conformation is often the most stable. nih.gov

Spectroscopic Probes for Conformational Dynamics (e.g., Variable Temperature NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study the conformational dynamics of flexible molecules like this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants of the protons in the azepane ring. At low temperatures, the interconversion between different ring conformations may become slow on the NMR timescale, leading to the observation of distinct signals for each conformer. As the temperature increases, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into time-averaged signals.

X-ray Crystallographic Studies for Solid-State Conformations

Single-crystal X-ray crystallography provides definitive information about the conformation of a molecule in the solid state. An X-ray crystal structure of this compound would reveal the precise bond lengths, bond angles, and torsional angles, unequivocally defining the conformation of the azepane ring.

Although a specific crystal structure for this compound has not been reported in the searched literature, crystallographic data for other substituted azepane derivatives often show the adoption of a twist-chair conformation in the solid state. researchgate.net For instance, the crystal structure of (3S,4S)-3-Ethyl-4-hydroxy-3-(3-methoxyphenyl)-1-methyl-azepan-1-ium d-tartrate dihydrate shows a twist-chair conformation for the azepane ring. researchgate.net It is plausible that this compound would also adopt a similar low-energy conformation in its crystalline form.

Detailed Spectroscopic Fingerprinting and Spectral Assignment

A detailed analysis of the spectroscopic data is essential for the unambiguous characterization of this compound.

High-Resolution NMR Spectroscopy (2D NMR, NOESY, COSY, HSQC, HMBC)

A complete assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved through a combination of one-dimensional and two-dimensional NMR techniques.

¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), a quartet for the CH proton of the propanoate moiety, a doublet for the methyl group of the propanoate, and a series of complex, overlapping multiplets for the twelve protons of the azepane ring.

¹³C NMR: The carbon NMR spectrum would display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the ester would appear at a characteristic downfield shift (around 170-175 ppm).

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons, helping to trace the connectivity within the ethyl and propanoate fragments, as well as within the azepane ring. researchgate.netchim.lu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals. researchgate.netchim.lu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbonyl carbon and for confirming the connection between the propanoate group and the nitrogen atom of the azepane ring. researchgate.netchim.lu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be invaluable for determining the stereochemistry and the preferred conformation of the azepane ring by observing through-space interactions between protons on different parts of the ring. researchgate.net

While specific 2D NMR spectra for this compound are not available in the provided search results, the general principles of these techniques are well-established for the structural elucidation of organic molecules. researchgate.netchim.lu

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 199.29 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 199. echemi.comepa.gov

The fragmentation of this molecule under electron ionization would likely proceed through several characteristic pathways:

Alpha-cleavage: The bond between the carbon and nitrogen of the azepane ring and the adjacent C-C bond of the ring can break, leading to the formation of a stable iminium ion. Cleavage of the bond between the nitrogen and the propanoate group is also a possibility.

Loss of the ethoxy group: Fragmentation of the ester can lead to the loss of the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion.

Loss of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) from the ester is another common fragmentation pathway for ethyl esters. docbrown.info

Fragmentation of the azepane ring: The seven-membered ring can undergo various ring-opening and fragmentation processes, leading to a series of smaller fragment ions.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion and its fragments, confirming the elemental composition of the molecule. mdpi.com

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1730-1750 cm⁻¹. Other significant bands would include C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹), C-N stretching vibrations (around 1000-1200 cm⁻¹), and C-O stretching vibrations of the ester (around 1150-1250 cm⁻¹). A vapor phase IR spectrum for the isomeric ethyl 3-(azepan-1-yl)propanoate is available and would show similar characteristic peaks. nih.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the C-C stretching vibrations of the azepane ring and the symmetric C-H stretching modes. A detailed analysis of both IR and Raman spectra, often aided by computational calculations, can provide a comprehensive picture of the vibrational modes of the molecule. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination and Absolute Configuration (if chiral)

This compound possesses a chiral center at the second carbon of the propanoate chain, the point of attachment for the azepane ring. This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers, designated as (R)- and (S)-isomers. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for analyzing these enantiomers. encyclopedia.pub These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light, providing crucial information on the absolute configuration and enantiomeric purity of a sample. rsc.orgacs.org

The primary chromophore in this compound responsible for its chiroptical properties is the ester carbonyl group (C=O). This group exhibits a weak n → π* electronic transition, which is highly sensitive to the stereochemistry of its environment. The sign and magnitude of the Cotton effect observed in the ECD or ORD spectrum are directly related to the spatial arrangement of atoms around this chromophore.

While specific experimental ECD or ORD data for this compound is not extensively documented in publicly available literature, the principles can be understood from studies on analogous chiral α-amino acids and their derivatives. nih.govacs.orgacs.org For such compounds, the absolute configuration can often be determined by applying empirical rules, like the octant rule for carbonyls, or through quantum-mechanical calculations that predict the theoretical ECD spectrum for a given enantiomer. researchgate.net The predicted spectrum is then compared with the experimental one for assignment.

The two enantiomers are expected to produce mirror-image ECD and ORD spectra. encyclopedia.pub A positive Cotton effect for the (R)-enantiomer would correspond to a negative Cotton effect for the (S)-enantiomer at the same wavelength. A racemic mixture (50:50 of R and S) would be chiroptically silent, showing no ECD or ORD signal. The intensity of the observed signal is proportional to the enantiomeric excess (ee) of the sample, making these techniques quantitative for determining optical purity.

Table 1: Hypothetical Chiroptical Data for this compound Enantiomers This table illustrates the expected relationship between the enantiomers and their chiroptical signals based on established principles. Actual values would require experimental measurement.

| Property | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) | Racemic Mixture |

| ECD (λ at n→π) | Positive Cotton Effect (Δε > 0) | Negative Cotton Effect (Δε < 0) | Δε = 0 |

| ORD (at λ > n→π) | Positive Rotation | Negative Rotation | Zero Rotation |

| Enantiomeric Excess | 100% | 100% | 0% |

Intermolecular Interactions and Supramolecular Assembly of this compound

The supramolecular assembly of this compound in the solid state is governed by a network of intermolecular interactions. mdpi.com These non-covalent forces dictate the crystal packing and, consequently, the material's physical properties. The primary functional groups influencing these interactions are the ester moiety and the tertiary amine within the seven-membered azepane ring.

The main intermolecular forces expected are:

Dipole-Dipole Interactions: The ester group possesses a significant dipole moment due to the polarized carbonyl (C=O) bond. These dipoles will tend to align in an anti-parallel fashion in the crystal lattice to achieve electrostatic stabilization.

Weak C-H···O Hydrogen Bonds: While the molecule lacks strong hydrogen bond donors (like N-H or O-H), weak hydrogen bonds involving activated C-H groups (e.g., the C-H adjacent to the carbonyl) as donors and the carbonyl oxygen or the azepane nitrogen as acceptors can play a crucial role in directing the crystal structure. researchgate.netmdpi.com

Studies on the crystal structures of related azepane derivatives show that the conformation of the seven-membered ring (e.g., boat, twist-boat, or chair) and the nature of substituents heavily influence the packing motif. nih.govcsic.es For instance, in some azepane-containing structures, intermolecular hydrogen bonds, when present, can lead to the formation of distinct chains or sheets. nih.gov In the absence of strong hydrogen bond donors in this compound, the packing is likely to be dominated by the optimization of dipole-dipole and van der Waals interactions, potentially leading to a densely packed structure. researchgate.net

Advanced techniques like Hirshfeld surface analysis can be employed to visualize and quantify these varied intermolecular contacts, providing a detailed fingerprint of the crystal packing. scirp.org This analysis reveals the relative contributions of different interactions, such as H···H, C···H, and O···H contacts, to the stability of the crystal lattice. mdpi.com

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Groups | Relative Strength | Expected Role in Supramolecular Assembly |

| Dipole-Dipole | Ester carbonyl (C=O) | Moderate | Major contributor to lattice energy; influences molecular orientation. |

| Van der Waals | Alkyl chains (ethyl, azepane CH₂) | Weak (collectively significant) | Governs overall packing efficiency and density. |

| Weak C-H···O Bonds | C-H adjacent to C=O; Carbonyl Oxygen | Weak | Provides directional control, forming specific packing motifs. |

| Weak C-H···N Bonds | C-H groups; Azepane Nitrogen | Weak | May contribute to stabilizing the crystal lattice. |

Chemical Reactivity and Transformation Studies of Ethyl 2 Azepan 1 Yl Propanoate

Hydrolysis and Transamidation Reactions of the Ester Moiety

The ester group in Ethyl 2-(azepan-1-yl)propanoate is susceptible to nucleophilic attack, leading to hydrolysis or transamidation reactions.

Hydrolysis:

Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-(azepan-1-yl)propanoic acid and ethanol (B145695).

Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester with water in the presence of a strong acid catalyst. harvard.eduresearchgate.netresearchgate.net The reaction equilibrium can be shifted towards the products by using an excess of water.

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. harvard.edugoogle.com It is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), to produce the corresponding carboxylate salt and ethanol. Subsequent acidification is required to obtain the free carboxylic acid.

A study on the alkaline hydrolysis of ethyl acetate (B1210297) demonstrated that the reaction is second-order and that conversion is significantly influenced by the initial concentrations of the base and the ester. ijcce.ac.iruv.es While specific kinetic data for this compound is not available, similar principles would apply, with the rate likely being influenced by the steric hindrance and electronic effects of the azepane ring.

Transamidation:

The ester can also undergo transamidation, where the ethoxy group is replaced by an amino group. This reaction is typically carried out by heating the ester with an amine. The direct transamidation of unactivated esters is challenging but can be facilitated by catalysts. mdpi.comacs.org For instance, boronic acids have been shown to catalyze the transamidation of dimethylformamide with amines at lower temperatures. mdpi.com A study on the lipase-catalyzed transamidation of a urethane-bond-containing ester, ethyl 2-(hexylcarbamoyloxy)propanoate, with octylamine (B49996) demonstrated the feasibility of forming new amide bonds under enzymatic conditions. ucl.ac.uk Such biocatalytic approaches could potentially be applied to this compound for selective amide formation.

Reactions Involving the Azepane Nitrogen (e.g., N-Alkylation, N-Acylation)

The nitrogen atom in the azepane ring is a nucleophilic center and can readily participate in N-alkylation and N-acylation reactions.

N-Alkylation:

The tertiary amine of the azepane ring can react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. The direct N-alkylation of α-amino acid esters with alcohols has been achieved using ruthenium-based catalysts, offering an atom-economical and base-free method that proceeds with high retention of stereochemistry. d-nb.infonih.gov This methodology could be applicable to this compound for the introduction of various alkyl groups at the nitrogen atom. Mechanistic studies on the N-alkylation of amines with alcohols catalyzed by iridium(I) complexes suggest a "borrowing hydrogen" mechanism. google.comorganic-chemistry.org

N-Acylation:

N-acylation of the azepane nitrogen is generally not possible as it is a tertiary amine. However, related primary or secondary amines within the azepane family can be acylated. For instance, N-acylation of dibenz[b,f]azepine with 3-chloropropionyl chloride has been reported. nih.gov While not directly applicable to the tertiary nitrogen in this compound, this highlights the reactivity of the azepane scaffold in related compounds.

Electrophilic and Nucleophilic Substitution Reactions at the Propanoate Chain

The propanoate chain offers sites for both electrophilic and nucleophilic substitution, primarily at the α-carbon.

Electrophilic Substitution:

Reactions at the α-carbon of esters can occur via enol or enolate intermediates. msu.edu The presence of the α-amino group can influence the acidity of the α-proton and thus the formation of the enolate. Direct enantioselective allylic alkylation of α-amino esters has been demonstrated using a pyridoxal (B1214274) catalyst, leading to the formation of α-quaternary chiral glutamic acid derivatives. acs.org This suggests that the α-carbon of this compound could potentially be functionalized through similar enolate-based reactions.

Nucleophilic Substitution:

The ester group itself can be considered a leaving group in certain reactions. However, direct nucleophilic substitution at the α-carbon is less common for esters compared to α-halo esters. If a leaving group were present at the α- or β-position of the propanoate chain, nucleophilic substitution could occur.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity:

In reactions involving both the ester and the amine functionalities, regioselectivity is a key consideration.

In N-alkylation , the reaction is expected to occur exclusively at the azepane nitrogen, as it is the most nucleophilic site in the molecule under typical alkylation conditions. researchgate.net

In reactions involving the propanoate chain, such as enolate formation, deprotonation is expected to occur selectively at the α-carbon due to the activating effect of the ester carbonyl group. msu.edu

Stereoselectivity:

The propanoate chain contains a chiral center at the α-carbon.

Reactions involving this stereocenter, such as enolate formation and subsequent alkylation, may proceed with varying degrees of stereoselectivity. The stereochemical outcome is often influenced by the reaction conditions, the nature of the reagents, and the steric hindrance imposed by the bulky azepane ring. acs.org

The direct N-alkylation of α-amino acid esters with alcohols using specific ruthenium catalysts has been shown to proceed with excellent retention of the original stereochemistry at the α-carbon. d-nb.infonih.gov This is a significant advantage for synthesizing enantiomerically pure N-alkylated amino acid derivatives.

Stereoselective synthesis of azepane derivatives has been achieved through piperidine (B6355638) ring expansion, demonstrating that high levels of stereocontrol can be attained in reactions involving the azepane ring itself. mdpi.com

The following table summarizes the potential stereochemical outcomes for key reactions, based on studies of analogous systems.

| Reaction | Stereocenter | Expected Outcome | Influencing Factors | Reference |

| N-Alkylation | α-carbon | High retention of configuration | Catalyst, reaction conditions (base-free) | d-nb.infonih.gov |

| α-Alkylation | α-carbon | Variable, can be stereoselective | Chiral catalyst, substrate, reagents | acs.org |

| Hydrolysis | α-carbon | Generally retention of configuration | - | - |

Mechanistic Investigations of Key Reactions

The rate of ester hydrolysis is known to be dependent on factors such as pH, temperature, and the structure of the ester. nih.govepa.gov For alkaline hydrolysis, the reaction is typically second-order, with the rate being first order in both ester and hydroxide ion concentration. ijcce.ac.iruv.es The steric bulk of the azepane ring and the electronic effect of the nitrogen atom would be expected to influence the rate constant compared to simpler esters like ethyl acetate. Kinetic studies on the hydrolysis of other α-amino acid esters have been performed, and these can provide a basis for understanding the reactivity of this compound. epa.govnih.gov

The kinetics of N-alkylation of amines with alcohols have also been investigated. Mechanistic studies on iridium-catalyzed N-alkylation support a pathway involving alcohol dehydrogenation, imine formation, and subsequent hydrogenation. google.comorganic-chemistry.org The rate of this tandem reaction would depend on the efficiency of each catalytic step.

The table below presents a hypothetical comparison of relative reaction rates for key transformations of this compound, based on general chemical principles.

| Reaction | Relative Rate | Influencing Factors |

| Base-catalyzed Hydrolysis | Fast | Temperature, Base Concentration |

| Acid-catalyzed Hydrolysis | Moderate | Temperature, Acid Concentration, Water Concentration |

| N-Alkylation (with alkyl halide) | Fast | Nature of Alkyl Halide, Solvent |

| Transamidation (uncatalyzed) | Slow | Temperature, Amine Nucleophilicity |

Isotope labeling is a powerful tool for elucidating reaction mechanisms. nih.govcdnsciencepub.com For instance, using H₂¹⁸O in ester hydrolysis can determine whether the cleavage occurs at the acyl-oxygen or alkyl-oxygen bond. msu.edu For acid-catalyzed hydrolysis of esters, it has been shown that the cleavage occurs at the acyl-oxygen bond.

In the context of this compound, isotope labeling could be used to investigate:

The mechanism of hydrolysis and transamidation by using ¹⁸O-labeled water or ¹⁵N-labeled amines.

The stereochemical course of reactions at the α-carbon by using deuterium (B1214612) labeling. For example, α-deuteration of amides has been achieved via a retro-ene reaction, demonstrating the feasibility of selective isotope incorporation. nih.govd-nb.info

The mechanism of N-alkylation by using deuterated alcohols or alkylating agents. Deuterium labeling has been used as a mechanistic probe in the reaction of azetidinium ions. acs.org

Despite the potential of these techniques, no specific studies employing isotope labeling to investigate the reaction mechanisms of this compound have been identified in the surveyed literature. Such studies would be invaluable for a more detailed understanding of its chemical behavior.

Transition State Analysis

The transition state is a critical, high-energy configuration that a molecule or set of molecules must pass through to transform from reactants to products. Analysis of this state provides invaluable insights into reaction mechanisms, rates, and the factors influencing chemical selectivity. Such studies are typically conducted through a combination of experimental kinetics and, more commonly, sophisticated computational chemistry methods. These computational approaches, such as Density Functional Theory (DFT) and ab initio calculations, can model the potential energy surface of a reaction, locate the transition state structure, and calculate its energetic properties.

For a reaction involving this compound, a transition state analysis would theoretically involve modeling the interaction of the ester with a reactant, such as a nucleophile or an electrophile. This would allow for the determination of activation energies, the geometry of the transition state complex, and the vibrational frequencies that confirm the nature of the saddle point on the potential energy surface.

Due to the absence of specific research, it is not possible to present detailed research findings or construct data tables pertaining to the transition state analysis of this compound. The scientific community has not yet published studies that would provide the necessary activation energies, geometric parameters of transition states, or computational models for reactions involving this specific molecule.

Computational and Theoretical Chemistry of Ethyl 2 Azepan 1 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of ethyl 2-(azepan-1-yl)propanoate. These methods provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds.

DFT Studies on Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can elucidate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions. arabjchem.org

Electron density maps generated from DFT calculations reveal the distribution of electrons throughout the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions.

Ab Initio Calculations for High-Accuracy Predictions

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy in predicting molecular properties. While computationally more demanding than DFT, ab initio methods can provide benchmark data for the geometric and electronic parameters of this compound. These calculations are particularly useful for refining the understanding of the molecule's fundamental properties.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic data of molecules.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts of this compound. hmdb.cahmdb.ca These predictions are valuable for assigning experimental spectra and can help in the structural elucidation of related compounds.

IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an experimental IR spectrum. nih.govnih.gov This allows for the identification of characteristic functional groups within the molecule.

UV-Vis Spectroscopy: The absorption of ultraviolet-visible (UV-Vis) light by a molecule is associated with electronic transitions, typically from the HOMO to the LUMO. Time-dependent DFT (TD-DFT) is a common method used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and color of the compound. worldscientific.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. ethz.ch It allows for the study of reaction pathways that may be difficult to probe experimentally.

Transition State Identification and Energy Barrier Calculations

A key aspect of mechanistic studies is the identification of transition states, which are the highest energy points along a reaction coordinate. Computational methods can locate the geometry of these transition states and calculate their energies. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. uva.esresearchgate.net By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. uva.es

Solvent Effects in silico

The study of solvent effects in silico is crucial for understanding a molecule's behavior in different chemical environments. For this compound, this would typically involve the use of computational models to predict how the surrounding solvent molecules influence its properties and conformational preferences.

Two primary models are generally employed for this purpose: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate properties like the solvation free energy, which indicates how favorably the molecule interacts with the solvent. For this compound, one could predict its relative stability in a range of solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., water). These calculations would help in understanding its solubility and reactivity in different solvent conditions.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation box around the solute molecule. This allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. For this compound, this could reveal how water molecules, for example, interact with the ester group and the nitrogen atom of the azepane ring.

A hypothetical data table illustrating the kind of results that could be generated from such a study is presented below.

Table 1: Hypothetical Solvation Free Energies of this compound in Various Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Hexane | 1.88 | -2.5 |

| Dichloromethane | 8.93 | -5.8 |

| Acetonitrile (B52724) | 37.5 | -7.2 |

| Water | 78.4 | -8.5 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time. For this compound, an MD simulation would provide insights into its conformational flexibility, internal motions, and interactions with its environment at an atomistic level.

An MD simulation of this compound would typically involve:

System Setup: Placing the molecule in a simulation box, often with a chosen solvent.

Force Field Application: Assigning a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on the positions of its atoms.

Simulation Run: Solving Newton's equations of motion for the system over a specified period, typically nanoseconds to microseconds.

From the resulting trajectory, various properties can be analyzed, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. For instance, the ethyl group and the azepane ring might exhibit different degrees of flexibility.

Radial Distribution Functions (RDFs): To analyze the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing detailed information about the solvation shell.

Table 2: Hypothetical RMSF Values for Key Fragments of this compound from a Simulated Trajectory

| Molecular Fragment | Average RMSF (Å) |

|---|---|

| Azepane Ring | 0.8 |

| Propanoate Group | 1.2 |

| Ethyl Ester Group | 1.5 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. To perform a QSAR study that includes this compound, a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition, receptor binding) would be required.

A typical QSAR workflow would involve:

Data Collection: Assembling a dataset of molecules with their corresponding biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that relates the descriptors to the activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

For this compound, some relevant computed properties that could be used in a QSAR or cheminformatics analysis are available from public databases.

Table 3: Selected Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.29 g/mol | Echemi echemi.com |

| Exact Mass | 199.157228913 g/mol | Echemi echemi.com |

| PSA (Polar Surface Area) | 29.5 Ų | Echemi echemi.com |

| XLogP3 | 2.4 | Echemi echemi.com |

Note: These values are computationally predicted and may differ from experimental values.

Without a specific biological activity and a dataset of related compounds, a QSAR model cannot be developed for this compound.

Synthesis and Exploration of Analogues and Derivatives of Ethyl 2 Azepan 1 Yl Propanoate

Design Principles for Structural Analogues

The rational design of analogues of Ethyl 2-(azepan-1-yl)propanoate involves systematic modifications at three primary locations: the ester group, the azepane ring, and the propanoate chain. Each modification provides a vector for altering the molecule's size, shape, polarity, and conformational flexibility.

The ester functionality is a prime target for modification due to its susceptibility to chemical transformation and its role in molecular interactions. An ester's properties can be altered by changing either the alcohol or the carboxylic acid component from which it is derived. chemguide.co.ukstudymind.co.uk

Varying the Alcohol Moiety: The ethyl group can be replaced with a range of other alkyl or aryl groups. This is typically achieved through transesterification reactions or by starting the synthesis with a different alcohol. solusiriset.com For instance, using methanol, propanol, or benzyl (B1604629) alcohol in the esterification step would yield methyl, propyl, or benzyl 2-(azepan-1-yl)propanoate, respectively. These changes modify the molecule's lipophilicity and steric bulk.

Varying the Acyl Moiety: The acyl portion, derived from propanoic acid, can also be exchanged. Reacting azepane with different α-halo esters, such as ethyl 2-bromoacetate or ethyl 2-bromobutanoate, would result in analogues with different chain lengths. This modification alters the distance and geometry between the azepane nitrogen and the ester carbonyl.

Table 1: Examples of Ester Group Modifications

| Original Moiety | Modification Type | Example Modified Moiety | Resulting Compound Name |

|---|---|---|---|

| Ethyl | Alcohol | Methyl | Mthis compound |

| Ethyl | Alcohol | Isopropyl | Isopropyl 2-(azepan-1-yl)propanoate |

| Ethyl | Alcohol | Benzyl | Benzyl 2-(azepan-1-yl)propanoate |

| Propanoate | Acyl | Acetate (B1210297) | Ethyl 2-(azepan-1-yl)acetate |

| Propanoate | Acyl | Butanoate | Ethyl 2-(azepan-1-yl)butanoate |

Introducing substituents onto the azepane ring dramatically increases structural diversity and allows for the exploration of specific interactions with biological targets or materials. The seven-membered ring offers multiple positions for substitution, leading to a wide array of potential isomers. nih.govresearchgate.net Synthetic strategies to achieve this include starting from already substituted nitroarenes followed by photochemical ring expansion and reduction, or the functionalization of a pre-formed azepane ring. nih.govresearchgate.net For example, lithiation of an N-Boc-protected azepane followed by reaction with an electrophile can introduce substituents at the 2-position. whiterose.ac.uk

Table 2: Examples of Azepane Ring Substitutions

| Substitution Position | Example Substituent | Potential Resulting Analog Name |

|---|---|---|

| C-2 | Methyl | Ethyl 2-(2-methylazepan-1-yl)propanoate |

| C-3 | Hydroxy | Ethyl 2-(3-hydroxyazepan-1-yl)propanoate |

| C-4 | Phenyl | Ethyl 2-(4-phenylazepan-1-yl)propanoate |

| C-2, C-7 | trans-dimethyl | Ethyl 2-(trans-2,7-dimethylazepan-1-yl)propanoate |

Synthetic Strategies for Derivative Libraries

To efficiently explore the vast number of possible analogues, strategies for the rapid synthesis of derivative libraries are employed. These approaches, central to combinatorial chemistry and diversity-oriented synthesis (DOS), prioritize efficiency and structural diversity. nih.govmdpi.com

A common strategy involves a divergent synthetic plan where a common intermediate is used to generate a multitude of related products. researchgate.net For example, a library of variously substituted azepanes can be synthesized through methods like photochemical ring expansion of a collection of nitroarenes. nih.govresearchgate.net This library of amines can then be reacted in parallel with a library of different α-halo esters, generating a large matrix of final products. This parallel synthesis approach allows for the creation of hundreds or thousands of unique compounds for screening purposes. nih.gov

Another powerful technique is the use of multicomponent reactions, where three or more starting materials are combined in a single step to form a complex product. While a direct multicomponent reaction for this specific scaffold is not prominently reported, the principles of DOS encourage the development of such novel synthetic pathways to rapidly build molecular complexity. mdpi.combohrium.com

Structure-Reactivity Relationship Studies within Derivative Series

The structural modifications detailed in section 6.1 directly influence the chemical reactivity of the resulting analogues. Structure-reactivity relationship (SRR) studies investigate how these changes affect reaction rates and mechanisms. acs.orgresearchgate.net

The primary site of reactivity in this compound is the ester carbonyl group, which is susceptible to nucleophilic attack, leading to hydrolysis or aminolysis. studymind.co.uklibretexts.org The reactivity of this ester is governed by both electronic and steric factors.

Electronic Effects: Substituents on the azepane ring can alter the electron density of the tertiary amine nitrogen. Electron-donating groups (e.g., alkyl groups) increase the basicity of the nitrogen, which can influence intramolecular catalytic effects. Conversely, electron-withdrawing groups (e.g., a phenyl group) decrease its basicity. These electronic changes can be transmitted through the molecule to affect the electrophilicity of the ester carbonyl. researchgate.net

Steric Effects: The steric environment around the ester group significantly impacts its reactivity. Increasing the size of the ester's alcohol component (e.g., replacing ethyl with tert-butyl) can sterically hinder the approach of a nucleophile, slowing down hydrolysis. mdpi.com Similarly, bulky substituents on the azepane ring, particularly at the C2 and C7 positions, can shield the reaction center and decrease reactivity. whiterose.ac.uk

Stereochemical Implications in Analogous Compounds

Stereochemistry adds a crucial dimension of complexity and specificity to the analogues of this compound. The parent molecule possesses a single stereocenter at the C2 position of the propanoate chain. The synthesis of enantiomerically pure analogues requires stereoselective methods. researchgate.netrsc.org

The introduction of substituents on the azepane ring can create additional stereocenters, leading to multiple diastereomers. For instance, a substituent at the C3 position of the azepane ring in addition to the chiral center on the propanoate chain would result in four possible stereoisomers (R,R), (S,S), (R,S), and (S,R).

Controlling this stereochemistry is a significant challenge in synthesis. nih.govacs.org Key strategies include:

Piperidine (B6355638) Ring Expansion: Diastereomerically pure azepane derivatives can be prepared via a stereoselective and regioselective piperidine ring expansion, where the stereochemistry of the final product is dictated by the starting piperidine. researchgate.netrsc.orgrsc.org

Asymmetric Catalysis: The use of chiral catalysts can favor the formation of one enantiomer over another during key bond-forming steps.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed.

Emerging Research Applications of Ethyl 2 Azepan 1 Yl Propanoate Non Pharmacological Focus

Applications in Materials Science and Polymer Chemistry

The unique combination of a cyclic amine and an ester functional group in Ethyl 2-(azepan-1-yl)propanoate positions it as a versatile building block in polymer chemistry.

The azepane ring in This compound is a derivative of ε-caprolactam, a well-known monomer for the synthesis of Nylon-6. Research into functionalized ε-caprolactam derivatives has shown that the incorporation of side groups can lead to polyamides with novel properties. For instance, the synthesis and polymerization of 5-azepane-2-one ethylene (B1197577) ketal, a ketone-containing derivative of ε-caprolactam, have been successfully demonstrated to produce functional aliphatic polyamides. usm.eduacs.org These polymers can be further modified, for example, by converting the ketone groups to hydroxyl groups, opening up a wide range of potential applications.

Similarly, This compound , after suitable modification, could potentially be used as a co-monomer with ε-caprolactam or other monomers to create functional polyamides. The propanoate group could be hydrolyzed to a carboxylic acid, which could then participate in polymerization reactions. The resulting polymers would feature pendant azepane rings, which could influence the material's physical properties, such as its thermal stability, solubility, and mechanical strength.

Table 1: Potential Polymerization Strategies Involving this compound Derivatives

| Polymerization Strategy | Potential Monomer Derivative | Resulting Polymer Type | Potential Properties |

| Anionic Ring-Opening Polymerization | Modification of the azepane ring to a lactam | Functionalized Polyamide | Modified thermal and mechanical properties |

| Condensation Polymerization | Hydrolysis of the ethyl ester to a carboxylic acid | Polyester or Polyamide-ester | Enhanced hydrophilicity or degradability |

This table presents hypothetical scenarios based on established polymerization chemistry of related compounds.

The azepane and ester moieties of This compound could also allow it to function as a modifier for existing polymeric materials. The tertiary amine of the azepane ring can act as a scavenger for acidic species, which could improve the long-term stability of polymers susceptible to acid-catalyzed degradation. Furthermore, the molecule's polarity and potential for hydrogen bonding could make it a useful processing aid or plasticizer for certain polymers. The use of related heterocyclic compounds as rheological modifiers in polymer emulsions has been explored, suggesting a potential avenue for investigation.

Role in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a rich ground for the potential applications of This compound .

The nitrogen atom in the azepane ring of This compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The design of ligands for metal complexation is a cornerstone of supramolecular chemistry, with applications ranging from catalysis to sensing and materials science. While no specific metal complexes of This compound have been reported, the broader class of azepane-containing molecules has been used to create ligands for various transition metals. For instance, phosphepine-azepine ligands have been synthesized and studied for their catalytic activity. researchgate.net The combination of the nitrogen donor from the azepane ring and the oxygen donor from the propanoate group could allow This compound to act as a bidentate ligand, forming stable chelate complexes with a range of metal ions.

Table 2: Potential Metal Complexation with this compound as a Ligand

| Metal Ion | Potential Coordination Mode | Potential Application of Complex |

| Transition Metals (e.g., Pd, Rh, Cu) | Bidentate (N, O-chelation) | Catalysis, Sensing |

| Lanthanide Ions (e.g., Eu, Tb) | Bidentate or Bridging | Luminescent materials, Imaging agents |

| Main Group Metals (e.g., Zn, Mg) | Bidentate | Polymerization catalysis |

This table is illustrative and based on the known coordination chemistry of similar N,O-ligands.

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is known as self-assembly. Research on azepane-derived amino acids has demonstrated their capacity to induce specific secondary structures in peptides, which then self-assemble into supramolecular helical arrangements. csic.esnih.govacs.org These ordered structures are stabilized by a network of hydrogen bonds.

While This compound itself is a relatively simple molecule, it could be incorporated as a functional unit into more complex molecules designed for self-assembly. The azepane ring could participate in hydrogen bonding or van der Waals interactions, while the propanoate group could be modified to introduce other functionalities that direct the self-assembly process. For example, attaching a photoresponsive unit like an azobenzene (B91143) to a polymer with azepane-containing side chains has been shown to lead to the formation of photo-responsive supramolecular nanospheres. rsc.org

Catalytic Applications (e.g., Organocatalysis, Ligand for Metal Catalysis)

The structural elements of This compound suggest its potential in both organocatalysis and as a ligand for metal-catalyzed reactions.

In the realm of organocatalysis, the tertiary amine of the azepane ring could function as a Brønsted or Lewis base catalyst for a variety of organic transformations. Chiral derivatives of azepane have been investigated as catalysts for asymmetric reactions.

As previously mentioned in the context of supramolecular chemistry, This compound could serve as a ligand for transition metal catalysts. The field of homogeneous catalysis heavily relies on the design of ligands that can tune the reactivity and selectivity of the metal center. Azepane-containing ligands have been employed in rhodium-catalyzed cycloisomerizations and palladium-catalyzed cross-coupling reactions. nih.govnih.gov The specific steric and electronic properties conferred by the This compound ligand could lead to novel catalytic activities and selectivities. For instance, the chirality of a substituted azepane ring could be exploited in asymmetric catalysis.

Sensing Applications (e.g., Chemo/Biosensors)

While no direct studies explicitly report the use of this compound in chemo- or biosensors, its structure as an N-substituted α-amino acid ester suggests a potential application in the functionalization of sensor surfaces. In the field of biosensors, molecules with reactive ester groups are often employed to covalently immobilize biomolecules, such as enzymes or antibodies, onto a sensor substrate. sartorius.comacs.org This is typically achieved through the formation of stable amide bonds with the primary amine groups present on the surface of these biomolecules. sartorius.com

The general principle involves the activation of a surface, which is then treated with a compound containing an ester. This esterified surface can then react with amine-containing biological recognition elements to create a stable, functional biosensor. Given that this compound possesses an ethyl ester group, it could theoretically be used to modify surfaces for the attachment of biological components in sensor construction. However, without specific research on this compound, its efficiency, stability, and compatibility in such systems remain hypothetical.

Table 1: Potential Interaction in Biosensor Surface Functionalization

| Component | Role in Potential Sensing Application | Relevant Functional Group |

| This compound | Surface modification agent | Ethyl ester |

| Biomolecule (e.g., enzyme, antibody) | Biological recognition element | Primary amine |

| Sensor Substrate | Transducer | - |

Niche Applications in Chemical Synthesis (e.g., as a Chiral Auxiliary, Reagent)

The application of α-amino acids and their derivatives as chiral auxiliaries is a well-established strategy in asymmetric synthesis. nih.govmdpi.com These molecules can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. N-substituted α-amino esters, in particular, are recognized as valuable chiral intermediates in the synthesis of a variety of pharmaceutical compounds. researchgate.netnih.gov

This compound is a chiral molecule, and its structure contains a stereocenter at the alpha-carbon of the propanoate moiety. This intrinsic chirality suggests its potential use as a chiral auxiliary or a chiral building block in synthetic organic chemistry. The azepane ring could influence the steric environment around the chiral center, potentially leading to high diastereoselectivity in certain reactions.

For instance, the enolate derived from this ester could be used in stereoselective alkylation or aldol (B89426) reactions. The bulky and conformationally constrained azepane ring could effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face.

Table 2: Hypothetical Application as a Chiral Auxiliary

| Reaction Type | Potential Role of this compound | Desired Outcome |

| Asymmetric Alkylation | Chiral template to direct incoming electrophile | Enantiomerically enriched alkylated product |

| Asymmetric Aldol Reaction | Chiral enolate source | Diastereomerically and enantiomerically enriched aldol adduct |

Despite this theoretical potential, there are no specific examples in the surveyed literature of this compound being used as a chiral auxiliary or a specialized reagent in a named reaction. The development of such applications would require dedicated research to evaluate its effectiveness in inducing chirality and to optimize reaction conditions.

Future Directions and Grand Challenges in Ethyl 2 Azepan 1 Yl Propanoate Research

Development of Novel and Sustainable Synthetic Routes

The future of Ethyl 2-(azepan-1-yl)propanoate research is intrinsically linked to the development of innovative and environmentally benign synthetic methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. A primary challenge lies in designing catalytic and atom-economical routes that minimize environmental impact.

Future research should prioritize the exploration of:

Catalytic C-N Bond Formation: Investigating novel transition-metal or organocatalytic systems for the efficient coupling of an azepane precursor with an ethyl propanoate derivative. This could involve exploring catalysts based on earth-abundant metals to enhance sustainability.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control, leading to higher yields and purities.

Biocatalysis: The use of enzymes as catalysts could provide highly selective and environmentally friendly pathways to this compound, operating under mild conditions.

Deeper Understanding of Intramolecular and Intermolecular Dynamics

A comprehensive understanding of the dynamic behavior of this compound at both the single-molecule and bulk levels is crucial for predicting its properties and reactivity. The conformational flexibility of the seven-membered azepane ring, coupled with the rotational freedom of the ethyl propanoate substituent, presents a complex dynamic landscape.

Key areas for future investigation include:

Conformational Analysis: Employing advanced spectroscopic techniques, such as variable-temperature NMR and computational methods, to elucidate the preferred conformations of the azepane ring and their relative energies.

Intermolecular Interactions: Studying the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, in the solid state and in solution. This knowledge is vital for understanding its physical properties and for crystal engineering.

Exploration of Uncharted Reactivity Pathways

The reactivity of this compound remains a largely unexplored frontier. Beyond its basic functional groups, the interplay between the tertiary amine of the azepane ring and the ester moiety could lead to novel and synthetically useful transformations.

Future research should focus on:

Functional Group Transformations: Investigating the selective modification of the ester and the azepane ring to access a diverse range of derivatives with potentially new applications.

Ring-Opening and Ring-Expansion Reactions: Exploring the possibility of leveraging the strain within the azepane ring to drive novel chemical transformations.

Catalytic Activity: Investigating the potential of this compound and its derivatives to act as ligands for transition metal catalysts or as organocatalysts themselves.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of this compound and its analogues. Advanced theoretical models can provide deep insights into its electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts.

Future computational work should involve:

Accurate Prediction of Properties: Utilizing high-level quantum mechanical calculations to predict spectroscopic data (NMR, IR, UV-Vis), thermochemical properties, and reaction mechanisms.

Molecular Dynamics Simulations: Performing simulations to understand the dynamic behavior of the molecule in different environments, including its interactions with solvents and other molecules.

In Silico Screening: Employing computational screening techniques to identify potential applications of this compound derivatives in areas such as materials science and catalysis.

Integration into Multidisciplinary Research Arenas

The unique structural features of this compound make it a promising candidate for integration into various multidisciplinary research fields beyond traditional organic chemistry.

Potential areas for exploration include:

Material Science: Investigating its use as a building block for the synthesis of novel polymers, liquid crystals, or functional materials with tailored properties.

Green Chemistry: Utilizing this compound as a green solvent or as a renewable starting material for the synthesis of other valuable chemicals.

Unexplored Non-Pharmacological Applications and Technological Advancements

While the pharmacological potential of related compounds is often a primary focus, the non-pharmacological applications of this compound represent a significant and underexplored area of research.

Future investigations could target its use in:

Corrosion Inhibition: The nitrogen atom in the azepane ring could enable the molecule to adsorb onto metal surfaces and act as a corrosion inhibitor.

Electrolyte Additives: Its properties may make it a suitable additive for electrolytes in batteries or other electrochemical devices.

Flavor and Fragrance Industry: The ester functionality suggests potential applications as a synthetic flavoring or fragrance agent, pending sensory evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.